1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino, dihydroxyphenyl, and methoxyphenoxy groups, making it a subject of interest for researchers and industrial applications.
Scientific Research Applications
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves multiple steps, typically starting with the preparation of the core phenyl structure. The synthetic route generally includes:
Formation of the dihydroxyphenyl core:
Attachment of the diethylamino group: This is achieved through alkylation reactions where diethylamine is introduced to the phenyl core.
Incorporation of the methoxyphenoxy group: This step involves etherification reactions to attach the methoxyphenoxy group to the ethanone backbone.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, where nucleophiles can replace the diethylamino moiety.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Mechanism of Action
The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar compounds to 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone include:
1-(3-((Methylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone: Differing by the presence of a methylamino group instead of diethylamino.
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-hydroxyphenoxy)ethanone: Differing by the presence of a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUNZRKZWLLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.